1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
CAS No.: 1551418-07-5
Cat. No.: VC11496195
Molecular Formula: C16H23BN2O2
Molecular Weight: 286.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1551418-07-5 |
|---|---|
| Molecular Formula | C16H23BN2O2 |
| Molecular Weight | 286.2 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole features an indazole core substituted at the 1-position with a propyl group and at the 5-position with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond-forming methodologies .
Key Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1551418-07-5 |
| Molecular Formula | C₁₆H₂₃BN₂O₂ |
| Molecular Weight | 286.2 g/mol |
| Purity | ≥95% (HPLC) |
| Storage Conditions | 2–8°C, inert atmosphere |
The compound’s boronic ester moiety enhances stability under ambient conditions compared to free boronic acids, making it preferable for synthetic applications .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis typically involves sequential functionalization of the indazole scaffold:
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N-Alkylation: Propylation of 1H-indazole at the 1-position using alkyl halides or Mitsunobu conditions.
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Borylation: Introduction of the boronic ester via palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) or pinacolborane .
Optimized conditions employ Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts, with yields exceeding 70% under inert atmospheres .
Representative Reaction Scheme
Applications in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The boronic ester group facilitates coupling with aryl halides to form biaryl structures, critical in pharmaceutical and materials synthesis. For example:
This reaction achieves high efficiency in polar aprotic solvents (e.g., DMF, THF) at 60–100°C .
Material Science Applications
Functional Materials
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Organic Semiconductors: Electron-deficient boronic esters improve charge transport in π-conjugated polymers .
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Sensors: Boron-nitrogen coordination sites enable selective detection of anions or small molecules .
Spectroscopic Characterization
Analytical Data
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